

Application Note: Synthesis of Poly-Lewis Acids Using Trisilacyclohexane Scaffolds

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Compound of Interest

Compound Name: *1,1,3-Trimethyl-1,3,5-trisilacyclohexane*

CAS No.: 18339-88-3

Cat. No.: B090812

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Executive Summary

This guide details the synthesis and characterization of Poly-Lewis Acids (PLAs) utilizing the 1,3,5-trisilacyclohexane (TSCH) scaffold.^{[1][2]} Unlike monodentate Lewis acids (e.g.,

), PLAs on a TSCH framework offer a pre-organized, multidentate architecture capable of cooperative binding. This "inverse crown ether" effect allows for the capture of sterically demanding anions, activation of small molecules (

), and enhanced catalytic activity through multi-site activation.

This protocol focuses on the Mizel Route, specifically the generation of flexible hexadentate borane-functionalized PLAs via the hydroboration of vinyl-substituted TSCH precursors.

Strategic Rationale & Mechanism

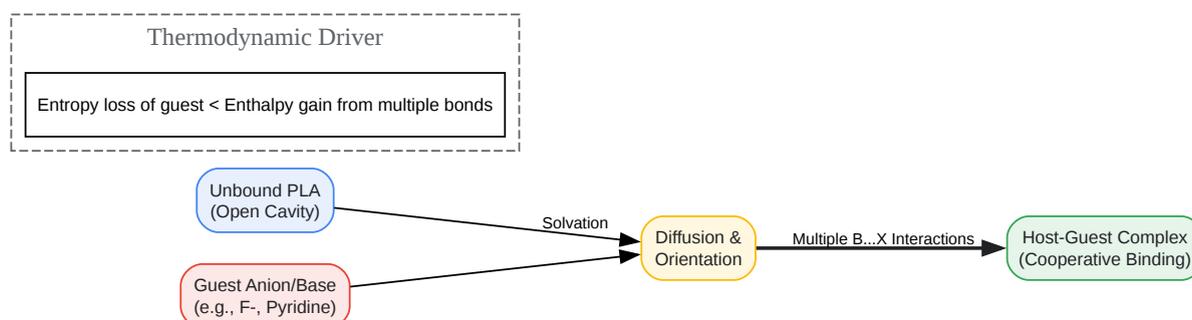
Why Trisilacyclohexane?

The TSCH ring exists predominantly in a chair conformation, positioning substituents in defined axial and equatorial orientations.^[1] This rigidity is crucial for PLAs:

- Pre-organization: Lewis acidic sites are held at fixed distances (6–7 Å), enabling chelation of bridging anions (e.g., halides, cyanide).
- Tunability: The silicon vertices allow for facile functionalization via hydrosilylation or lithiation/substitution.
- Solubility: The lipophilic silicon-carbon backbone ensures high solubility in non-polar solvents (Toluene,), essential for homogeneous catalysis.

Mechanism of Action: Cooperative Binding

The resulting PLAs function via the Cheudieu-Lewis Effect, where multiple weak Lewis acid-base interactions summate to a strong binding event.



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Figure 1: Logical flow of cooperative guest binding in a hexadentate PLA system.

Safety & Handling (Critical)

- Pyrophoric Hazard: Borane reagents (e.g., 9-BBN,) and organolithiums are pyrophoric. All reactions must be performed under an inert atmosphere (

or

) using Schlenk or Glovebox techniques.

- Hydrofluoric Acid Risk: If using fluorinated boranes, hydrolysis can release HF. Keep calcium gluconate gel accessible.
- Solvents: Toluene and THF must be dried over Na/Benzophenone or passed through an activated alumina column (SPS) and degassed.

Experimental Protocols

Phase A: Synthesis of the Scaffold

Target: 1,1,3,3,5,5-Hexavinyl-1,3,5-trisilacyclohexane (HV-TSCH) Note: This scaffold serves as the "hub" for attaching Lewis acids.

Reagents:

- Chloromethyltrichlorosilane () or commercially available 1,3,5-trichlorotrisilacyclohexane derivatives.
- Vinylmagnesium bromide (1.0 M in THF).

Protocol:

- Bromination/Coupling: (If starting from scratch) React with and Mg powder in ether to form the chlorinated ring. See Reference [1] for specific ring closure optimization.
- Vinylation: Suspend the chlorinated TSCH (5.0 g, 1 equiv) in dry THF (50 mL) at 0°C.
- Addition: Dropwise add Vinylmagnesium bromide (excess, 8 equiv) over 1 hour.
- Reflux: Warm to RT, then reflux for 12 hours to ensure complete substitution.

- Workup: Quench with saturated (aq). Extract with Pentane (mL).
- Purification: Dry organic layer over . Remove solvent. Recrystallize from cold Ethanol.
 - Yield: Typically 60–75%.
 - Validation:
NMR (Vinyl protons: 5.8–6.2 ppm).

Phase B: Functionalization (The Poly-Lewis Acid Synthesis)

Target: Hexakis(9-borabicyclo[3.3.1]nonyl)-TSCH (PLA-1) Method: Hydroboration.^{[1][2]}

Reagents:

- HV-TSCH (from Phase A).
- 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (solid or 0.5 M solution).
- Solvent: Toluene-
(for in-situ monitoring) or dry Toluene.

Step-by-Step:

- Preparation: In a Glovebox, weigh HV-TSCH (100 mg, 0.31 mmol) into a Schlenk flask.
- Reagent Loading: Add 9-BBN dimer (230 mg, 1.88 mmol, 6 equiv per ring).
- Solvation: Add dry Toluene (10 mL). Seal the flask.

- Reaction: Heat to 60°C for 12 hours. The mixture should remain clear.
 - Mechanistic Note: The reaction proceeds via anti-Markovnikov addition, placing the Boron atom at the terminal carbon of the ethyl linker, reducing steric clash near the ring.
- Monitoring: Take an aliquot for NMR.
 - Endpoint: Disappearance of vinylic signals (5.8–6.2 ppm) and appearance of multiplets (0.8–1.5 ppm).
- Isolation: Evaporate volatiles under high vacuum (mbar). The product is often a viscous oil or waxy solid.
- Storage: Store at -30°C in the Glovebox. Extremely moisture sensitive.

Characterization & Validation

The Gutmann-Beckett Method (Lewis Acidity)

To quantify the Lewis acidity of your synthesized PLA, use Triethylphosphine oxide () as a probe.

Protocol:

- Dissolve PLA (10 mg) in (0.5 mL) in an NMR tube.
- Add (0.5 equiv relative to Boron sites).

- Measure

NMR.[3]

- Calculation:

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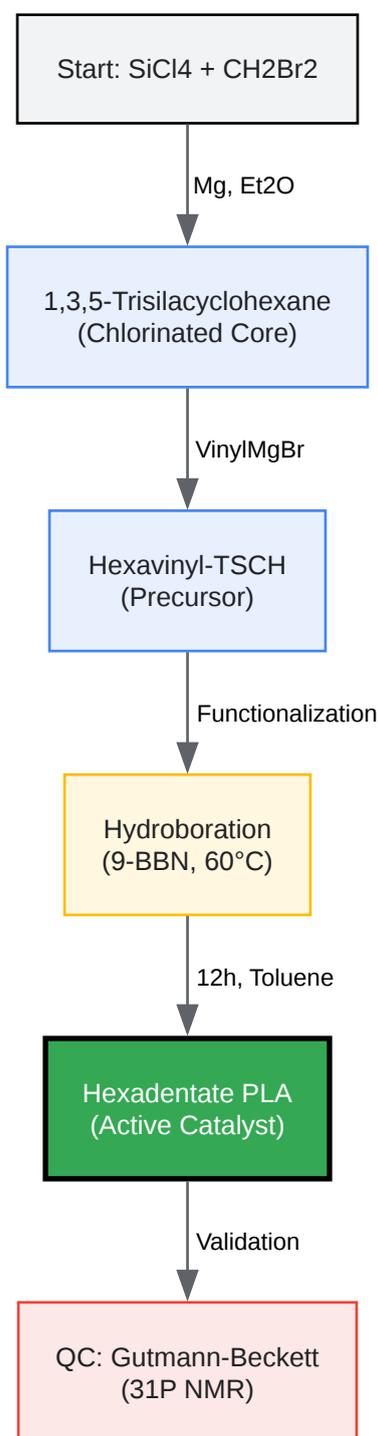
- ppm.
- Interpretation: Larger downfield shifts indicate stronger Lewis acidity.

Data Summary Table (Expected Values)

Compound	NMR (ppm)	NMR (ppm)	Shift ()	Description
HV-TSCH (Precursor)	-15.2	N/A	N/A	Hexavinyl scaffold
PLA-1 (9-BBN deriv.)	-12.5	88.0 (Broad)	+25.4	Moderate Lewis Acid
PLA-2 (Catechol-B)	-10.1	35.2	+12.1	Weaker, rigid
PLA-3 (Silyl-Triflate)	-5.0	N/A	+45.0	Superacidic

Note: Data derived from Mitzel et al. [2] comparisons.

Visualization of Workflow



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Figure 2: Synthetic workflow from raw silanes to functional Poly-Lewis Acid.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Incomplete Conversion	Steric hindrance at Si-centers.	Increase temperature to 80°C; switch to smaller hydroboration agents ().
Ring Opening	Acidic cleavage of Si-C bonds.	Avoid protic solvents strictly; ensure reagents are halide-free.
Broad NMR Signals	Fluxional behavior/aggregation.	Perform Variable Temperature (VT) NMR (-40°C to +80°C) to freeze conformers.
Precipitation	Polymerization via cross-linking.	Use high dilution (0.01 M); ensure stoichiometry is exact (avoid excess bridging boranes).

References

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